molecular formula C20H12F2O8S2 B14113925 3,3-bis[4-[(fluorosulfonyl)oxy]phenyl]-1(3H)-Isobenzofuranone

3,3-bis[4-[(fluorosulfonyl)oxy]phenyl]-1(3H)-Isobenzofuranone

Cat. No.: B14113925
M. Wt: 482.4 g/mol
InChI Key: MMIFEWIRGKZCRA-UHFFFAOYSA-N
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Description

3,3-bis[4-[(fluorosulfonyl)oxy]phenyl]-1(3H)-Isobenzofuranone is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes fluorosulfonyl groups attached to phenyl rings, and an isobenzofuranone core. The presence of fluorosulfonyl groups imparts unique chemical properties, making it a valuable compound for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-bis[4-[(fluorosulfonyl)oxy]phenyl]-1(3H)-Isobenzofuranone typically involves the introduction of fluorosulfonyl groups to a suitable precursor. One common method involves the reaction of a phenyl derivative with sulfuryl fluoride gas (SO₂F₂) under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the fluorosulfonyl groups .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using sulfuryl fluoride gas and phenyl derivatives. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 3,3-bis[4-[(fluorosulfonyl)oxy]phenyl]-1(3H)-Isobenzofuranone undergoes various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of sulfonamide derivatives .

Scientific Research Applications

3,3-bis[4-[(fluorosulfonyl)oxy]phenyl]-1(3H)-Isobenzofuranone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-bis[4-[(fluorosulfonyl)oxy]phenyl]-1(3H)-Isobenzofuranone involves its interaction with specific molecular targets. The fluorosulfonyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property makes the compound valuable in the study of enzyme inhibitors and protein modifications .

Comparison with Similar Compounds

  • 3,5-bis(fluorosulfonyl)benzoic acid
  • Sulfonyl fluorides

Comparison: Compared to similar compounds, 3,3-bis[4-[(fluorosulfonyl)oxy]phenyl]-1(3H)-Isobenzofuranone is unique due to its isobenzofuranone core, which imparts distinct chemical properties.

Properties

Molecular Formula

C20H12F2O8S2

Molecular Weight

482.4 g/mol

IUPAC Name

1,1-bis(4-fluorosulfonyloxyphenyl)-3-oxo-2-benzofuran

InChI

InChI=1S/C20H12F2O8S2/c21-31(24,25)29-15-9-5-13(6-10-15)20(18-4-2-1-3-17(18)19(23)28-20)14-7-11-16(12-8-14)30-32(22,26)27/h1-12H

InChI Key

MMIFEWIRGKZCRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OS(=O)(=O)F)C4=CC=C(C=C4)OS(=O)(=O)F

Origin of Product

United States

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